molecular formula C11H13BrO4 B3275800 Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate CAS No. 63005-36-7

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate

Cat. No.: B3275800
CAS No.: 63005-36-7
M. Wt: 289.12 g/mol
InChI Key: LDAUBLFTYKFIOQ-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13BrO4 It is a derivative of benzoic acid, featuring bromomethyl and dimethoxy substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,5-dimethoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, minimizing by-products and optimizing the overall efficiency of the synthesis .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-4,5-dimethoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The dimethoxy groups on the aromatic ring can influence the electronic properties of the compound, affecting its reactivity and interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(bromomethyl)-4,5-dimethoxybenzoate is unique due to the presence of both bromomethyl and dimethoxy groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and research.

Properties

IUPAC Name

methyl 2-(bromomethyl)-4,5-dimethoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO4/c1-14-9-4-7(6-12)8(11(13)16-3)5-10(9)15-2/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAUBLFTYKFIOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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